2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
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Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a fused ring structure containing both aromatic and aliphatic components. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde typically involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of acidic conditions to form the tetrahydroisoquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential neuroprotective and neurodegenerative properties.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic system, by inhibiting dopamine reuptake and stimulating dopamine release . This activity is mediated through its binding to dopamine receptors and transporters, which can influence neuronal signaling and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its potent dopaminergic activity.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of anti-tumor agents.
1,2,3,4-Tetrahydroisoquinoline: A versatile scaffold in medicinal chemistry.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Biological Activity
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde (THIQ) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C10H11N with a molecular weight of approximately 145.20 g/mol. The compound features a tetrahydroisoquinoline core, which is known for its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C10H11N |
Molecular Weight | 145.20 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC1=CC2=C(C=C1)C(=NC=N2)C(=O)C |
Anticancer Properties
Research has demonstrated that THIQ derivatives exhibit significant cytotoxic effects against various cancer cell lines. In one study evaluating the cytotoxicity of tetrahydroisoquinoline derivatives against human cancer cells (HeLa, PC3, MCF-7), it was found that certain derivatives displayed selective anticancer properties. Specifically, compounds with substitutions at the C-6 position showed enhanced activity against prostate (PC3) and cervical (HeLa) cancer cell lines .
The mechanism by which THIQ exerts its biological effects often involves interaction with specific molecular targets such as enzymes and receptors. For instance, THIQ analogs have been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways. The structural variations in THIQ derivatives can significantly influence their binding affinity and activity against these targets .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the tetrahydroisoquinoline scaffold can lead to varying degrees of biological activity. For example, the introduction of electron-donating or withdrawing groups at specific positions on the isoquinoline ring can enhance or diminish anticancer activity. A notable finding is that compounds with a methoxy group at the 7-position tend to exhibit improved potency against certain cancer cell lines compared to their unmodified counterparts .
Case Study 1: Cytotoxicity Evaluation
In a study focusing on the cytotoxic effects of THIQ derivatives against A2780 ovarian carcinoma cells, it was reported that specific enantiomers exhibited IC50 values ranging from 5.4 to 17.2 μM. The most active compound induced significant mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production . This suggests that THIQ derivatives may trigger apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another investigation highlighted the antimicrobial properties of THIQ compounds derived from natural products like Nelumbo nucifera. These compounds demonstrated significant inhibitory effects against various bacterial strains, indicating their potential as antimicrobial agents .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
AMQZXPNIOCZIKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)C=O |
Origin of Product |
United States |
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